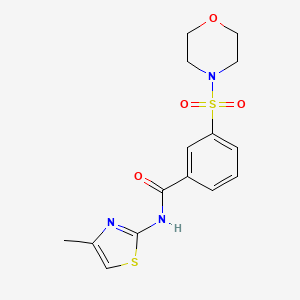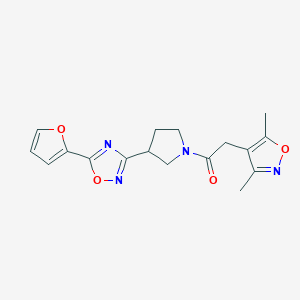![molecular formula C20H22N6O2 B2488403 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide CAS No. 1170291-90-3](/img/structure/B2488403.png)
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to a class of chemicals known for their potential in pharmaceutical and biochemical research. However, specific studies focusing on this exact compound are limited.
Synthesis Analysis
- The synthesis of similar compounds often involves complex chemical reactions. For instance, Al-Sanea et al. (2020) detailed the synthesis of certain aryloxy groups attached to the pyrimidine ring in a related compound, highlighting the multi-step process and intermediate products involved in such syntheses (Al-Sanea et al., 2020).
Molecular Structure Analysis
- The molecular structure of compounds in this category is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, Chkirate et al. (2019) used these methods to characterize pyrazole-acetamide derivatives (Chkirate et al., 2019).
Chemical Reactions and Properties
- These compounds typically undergo various chemical reactions, forming complexes with metals or other organic compounds. The study by Sarhan et al. (2017) on metal complexes of similar compounds provides insight into such reactions (Sarhan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and In Vitro Cytotoxic Activity of Pyrimidin-4-yl-pyrazol-1-yl Acetamide Derivatives
Researchers have designed and synthesized a series of compounds with a core structure similar to the chemical you mentioned, focusing on their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, they aimed to discover new anticancer compounds. The synthesized derivatives exhibited varying degrees of cancer cell growth inhibition, with one compound showing significant activity against eight cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity of Pyrazole-acetamide Derivatives
Another study explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions to form novel complexes. These complexes were characterized using various spectroscopic methods and X-ray crystallography, revealing their supramolecular architectures facilitated by hydrogen bonding. The antioxidant activities of these compounds and their complexes were assessed through DPPH, ABTS, and FRAP assays, showing significant antioxidant potential (Chkirate et al., 2019).
Antimicrobial Activity of Pyrimidin-4-yl-pyrazol-1-yl Acetamide Derivatives
A different study utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing various heterocyclic compounds, including coumarin, pyridine, and pyrrole derivatives. These compounds were evaluated for their antimicrobial properties, showcasing the potential use of such derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Propiedades
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-11-5-6-16-14(7-11)18-19(23-16)20(28)26(10-22-18)9-17(27)21-8-15-12(2)24-25(4)13(15)3/h5-7,10,23H,8-9H2,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEAXYGWAOFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(N(N=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
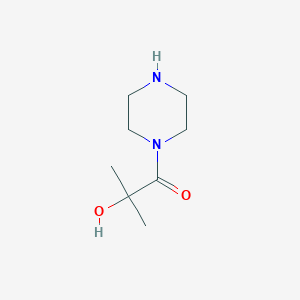

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
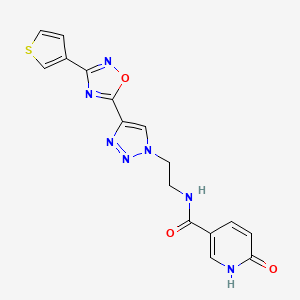
![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
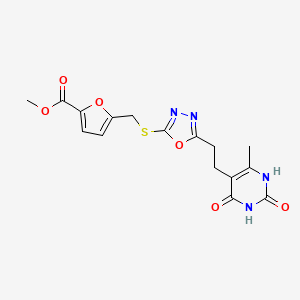
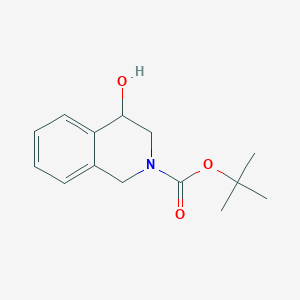

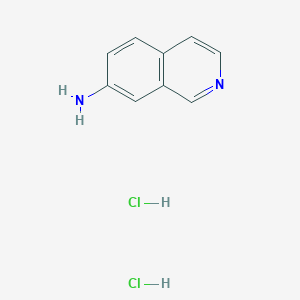

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
